molecular formula C6H14ClNO2S B2836099 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361595-87-9

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2836099
CAS No.: 2361595-87-9
M. Wt: 199.69
InChI Key: SCEZVHZFQDQFGZ-KNCHESJLSA-N
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Description

. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclobutan-1-amine core, followed by the introduction of the methylsulfonylmethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    3-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the presence of the methanesulfonyl group.

    Cyclobutan-1-amine derivatives: These compounds share the cyclobutan-1-amine core but differ in the functional groups attached to the core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique properties and applications .

Properties

IUPAC Name

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZVHZFQDQFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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